![molecular formula C5H2BrF3N2OS B1629035 N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 59134-90-6](/img/structure/B1629035.png)
N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
Overview
Description
Scientific Research Applications
Microwave-Assisted Bromination
A study by Li et al. (2007) developed a fast and efficient method for the bromination of isoxazoles and pyrazoles using microwave irradiation. N-bromosuccinimide was utilized in different acid solvents according to the substrate's reactivity, achieving good yields. Trifluoroacetic acid was identified as the best solvent for highly unreactive substrates, suggesting the potential utility of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in similar bromination reactions under microwave conditions (Li, Kakarla, & Gerritz, 2007).
Fluorination of Thiazole Derivatives
Hatfield et al. (2013) described the fluorination of select 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI), leading to the formation of both anticipated 4-fluorothiazole and a unique 4,4,5-trifluorothiazole. This selective monofluorination and trifluorination process highlights the significance of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in the functionalization of thiazole rings for various applications (Hatfield, Eidell, & Stephens, 2013).
Antimicrobial Compound Synthesis
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating antimicrobial properties. Their work includes the synthesis of thiazole derivatives, suggesting the utility of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in developing compounds with potential antimicrobial applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Triflamidation and Heterocyclization
Moskalik et al. (2021) explored the triflamidation of alkenes in various oxidative systems and solvents, leading to products of amidine and acetamide types. This study underscores the synthetic versatility of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide, particularly in solvent-dependent reactions that produce heterocyclic compounds (Moskalik, Garagan, Astakhova, Sterkhova, & Shainyan, 2021).
Selective Bromination Techniques
Hariri et al. (1998) conducted radical bromination of 4,5-dimethylthiazole using N-bromosuccinimide, achieving regioselectivity and good yields of mono-, tri-, and tetrabromo compounds. This process highlights the role of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in selective bromination reactions, contributing to the functionalization of thiazole derivatives for various scientific applications (Hariri, Galley, Pautet, & Fillion, 1998).
Mechanism of Action
- The compound’s primary targets are not explicitly mentioned in the literature. However, we know that it contains a thiazole moiety, which has been an important heterocycle in chemistry . Thiazole rings consist of sulfur and nitrogen, rendering them aromatic and reactive. These reactive positions allow interactions with various biological targets.
Target of Action
properties
IUPAC Name |
N-(2-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTZPTRXZUOVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606399 | |
Record name | N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide | |
CAS RN |
59134-90-6 | |
Record name | N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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